

# Application Note: Scale-Up Synthesis of Morpholine-Substituted Quinazolinones

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## Compound of Interest

Compound Name:	7-morpholin-4-yl-6-nitroquinazolin-4(3H)-one
CAS No.:	66234-47-7
Cat. No.:	B1384198

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Target Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals  
Document Type: Technical Application Note & Standard Operating Procedure (SOP)

## Executive Summary

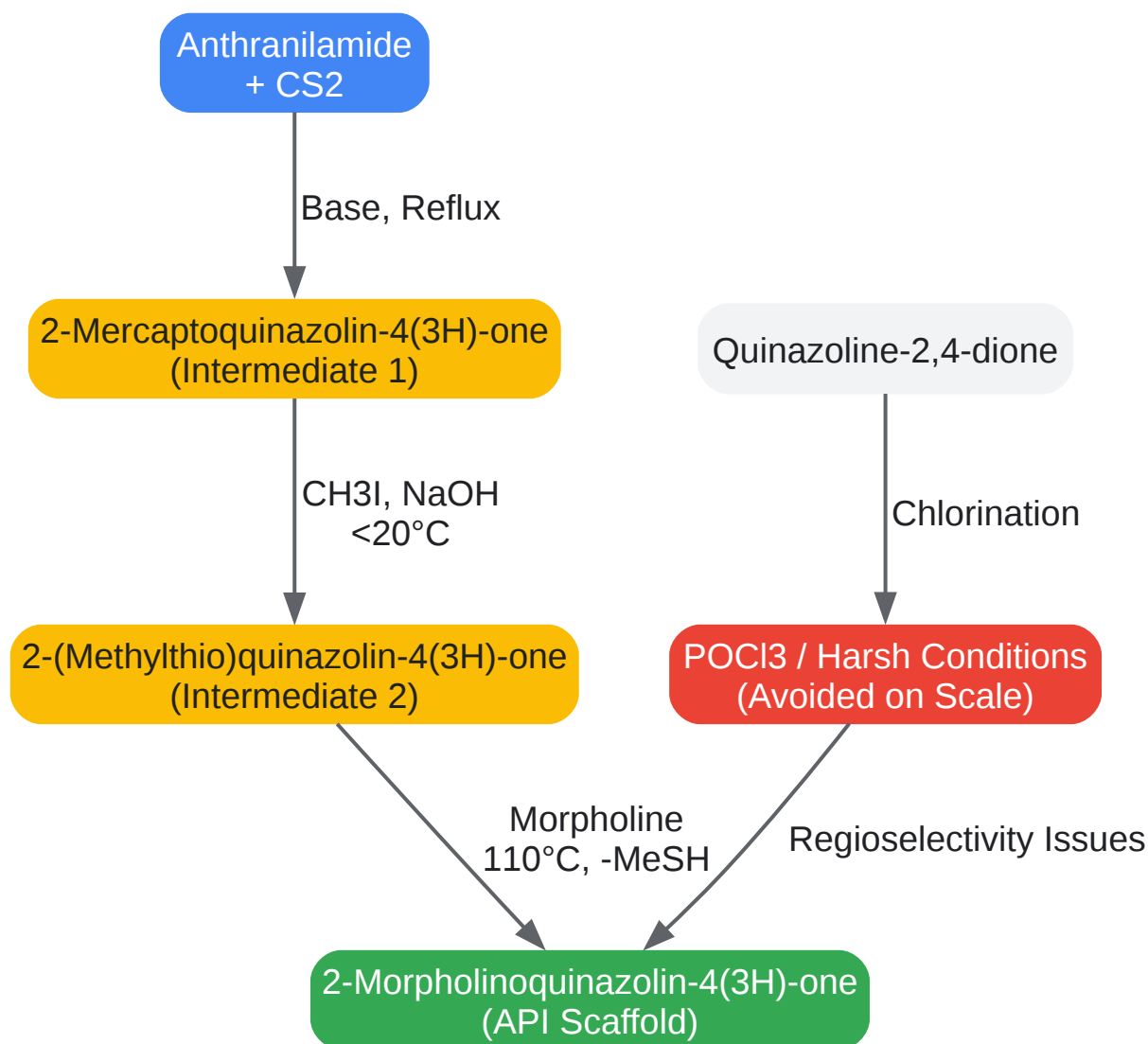
Morpholine-substituted quinazolinones are highly privileged pharmacophores, serving as the structural core for numerous cardiovascular therapeutics—such as apolipoprotein A-I (ApoA-I) upregulators<sup>[1]</sup>—and targeted oncology agents inhibiting EGFR and PI3K<sup>[2]</sup>. While bench-scale syntheses of these compounds often rely on rapid, microwave-assisted techniques<sup>[3]</sup> or the use of harsh chlorinating agents, transitioning these molecules to a multi-kilogram pilot plant requires a fundamental redesign of the synthetic route. This application note details a robust, scalable, and self-validating methodology for the production of 2-morpholinoquinazolin-4(3H)-one derivatives, prioritizing environmental health and safety (EHS), heat transfer management, and impurity control<sup>[4]</sup>.

## Retrosynthetic Strategy & Route Selection

In discovery chemistry, the synthesis of 2-amino or 2-morpholino quinazolinones typically proceeds via the chlorination of quinazoline-2,4-dione using phosphorus oxychloride ( $\text{POCl}_3$ ), followed by nucleophilic aromatic substitution ( $\text{S}_{\text{N}}\text{Ar}$ ).

**The Scale-Up Challenge:** On a kilogram scale, the  $\text{POCl}_3$  route is highly problematic. It generates massive volumes of corrosive phosphoric and hydrochloric acid waste. Furthermore, the first  $\text{S}_{\text{N}}\text{Ar}$  step on 2,4-dichloroquinazoline suffers from poor regioselectivity, leading to a mixture of 2-chloro and 4-chloro isomers that are difficult to separate without extensive chromatography[4].

**The Scalable Solution:** To bypass chlorination entirely, we utilize a Niementowski-inspired cyclization[3]. Anthranilamide is reacted with carbon disulfide ( $\text{CS}_2$ ) to form a 2-mercaptoquinazolinone intermediate. Subsequent S-methylation provides a highly reactive, regioselective electrophile at the C2 position. The methylthio group is then easily displaced by morpholine. This route guarantees absolute regiocontrol and relies on crystallization rather than chromatography for purification.



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Figure 1: Scalable synthetic route for 2-morpholinoquinazolin-4(3H)-one vs. traditional chlorination.

## Quantitative Data & Process Parameters

To ensure reproducibility, all critical quality attributes (CQAs) and in-process controls (IPCs) have been quantified. Table 1 outlines the thermodynamic parameters and acceptance criteria for the three-stage process, while Table 2 details the impurity profile.

Table 1: Scale-Up Metrics and In-Process Controls (IPC)

Stage	Transformation	Temp (°C)	IPC Method	Acceptance Criteria	Expected Yield
1	Cyclization to Mercapto	75 (Reflux)	HPLC (254 nm)	< 2.0% Anthranilamide	88 - 92%
2	S-Methylation	10 - 15	HPLC (254 nm)	< 1.0% Intermediate 1	90 - 95%
3	Morpholine Amination	110 - 115	HPLC (254 nm)	< 0.5% Intermediate 2	85 - 90%

Table 2: Impurity Profiling and Mitigation Strategies

Impurity Structure	Origin / Mechanism	Mitigation & Control Strategy
N-Methylated Quinazolinone	Over-alkylation during Stage 2 due to poor heat transfer.	Strictly control Stage 2 exotherm (<20°C). Employ a jacketed reactor with a high-capacity chiller[4].
Oxidized Disulfide Dimer	Air oxidation of the mercapto intermediate (Stage 1).	Maintain rigorous N <sub>2</sub> blanket during cooling and filtration.
Unreacted Methylthio Core	Incomplete SNAr in Stage 3.	Extend hold time at 110°C; ensure morpholine is anhydrous (KF < 0.1%).

## Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Each step contains built-in physical or analytical checks to confirm reaction trajectory before proceeding.

### Stage 1: Synthesis of 2-Mercaptoquinazolin-4(3H)-one

Causality Focus: Carbon disulfide is highly flammable and volatile. Using a potassium hydroxide (KOH) in ethanol system ensures the intermediate remains soluble as a potassium salt, driving the equilibrium forward while preventing reactor fouling.

- Reactor Preparation: Purge a 50 L jacketed glass-lined reactor with N<sub>2</sub> for 15 minutes.
- Charging: Charge 10 L of absolute ethanol, followed by 1.0 kg (7.34 mol) of anthranilamide. Stir at 150 RPM until a uniform suspension is achieved.
- Base Addition: Slowly add 1.1 equivalents (0.45 kg) of KOH pellets. Self-Validation Check: The internal temperature will rise by ~5-10°C. Wait until the temperature stabilizes and solids dissolve before proceeding.
- CS<sub>2</sub> Addition: Using an addition funnel, add 1.5 equivalents (0.84 kg / 665 mL) of CS<sub>2</sub> dropwise over 1 hour. Maintain internal temperature below 30°C during addition.
- Reflux: Heat the reactor to 75°C (reflux) for 8 hours.
- IPC & Quench: Sample the reaction for HPLC. Once anthranilamide is <2%, cool the reactor to 10°C. Slowly add 1M HCl until the pH reaches 3.0–4.0. Self-Validation Check: A thick white/pale yellow precipitate must form immediately upon reaching pH 4.0. If precipitation is sparse, verify the pH probe calibration.
- Isolation: Filter the slurry, wash with cold water (3 x 2 L), and dry under vacuum at 50°C to constant weight.

## Stage 2: S-Methylation to 2-(Methylthio)quinazolin-4(3H)-one

Causality Focus: Methyl iodide (MeI) is selected over dimethyl sulfate (DMS) for scale-up. While DMS is cheaper, its extreme toxicity and tendency to cause delayed, fatal respiratory issues make it a severe EHS liability at pilot scale. Temperature control is paramount here; exceeding 20°C shifts the regioselectivity toward N-alkylation.

- Charging: Charge 1.0 kg of 2-mercaptoquinazolin-4(3H)-one into a reactor containing 10 L of 1M NaOH (aqueous). Stir until complete dissolution (forms the sodium thiolate salt).

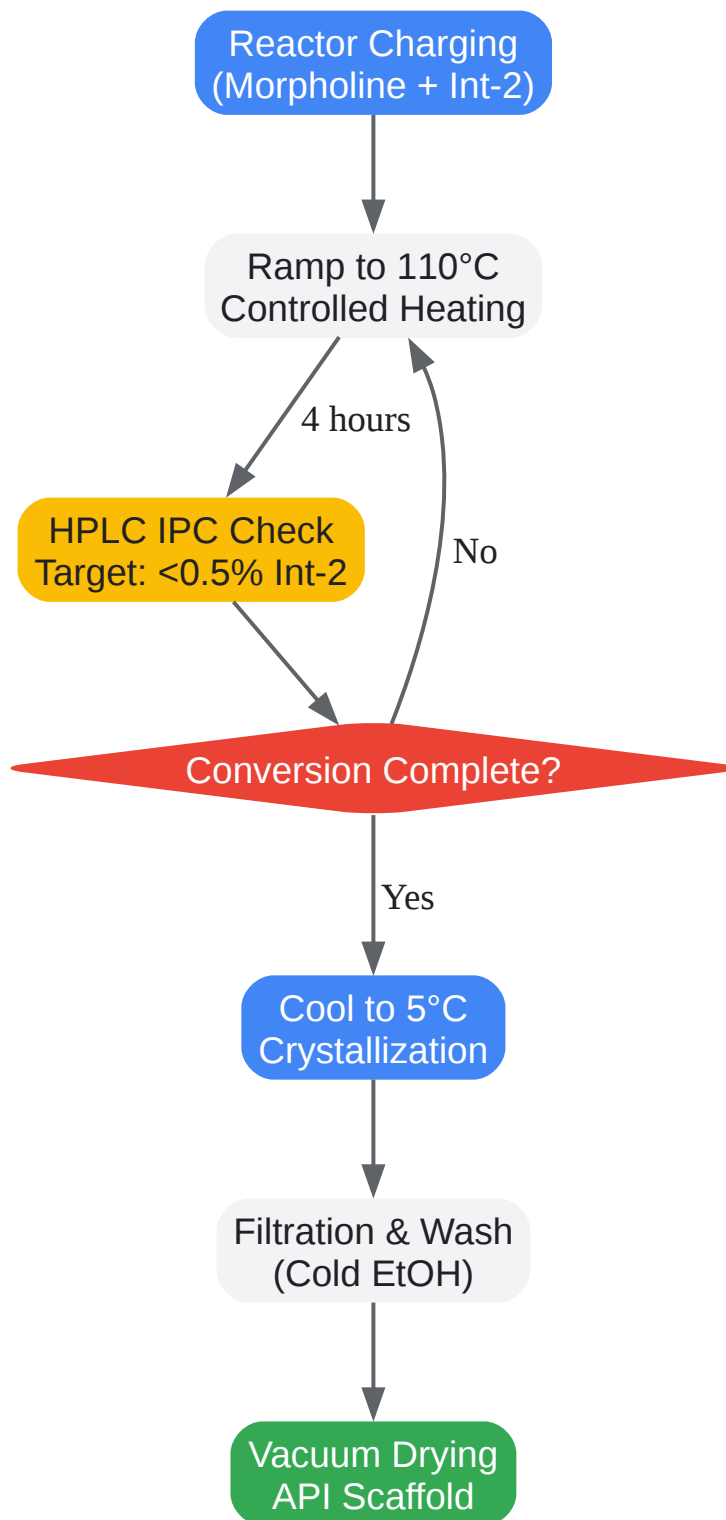
- Cooling: Chill the reactor jacket until the internal temperature is exactly 10°C.
- Alkylation: Add 1.05 equivalents of MeI (0.84 kg) dropwise over 2 hours. Self-Validation Check: Monitor the exotherm. Adjust the addition rate so the internal temperature never exceeds 15°C. A white precipitate of the S-methyl product will begin to crash out of the aqueous layer.
- Aging & IPC: Stir for 4 hours at 15°C. Perform an HPLC check. If starting material >1%, add an additional 0.05 eq of MeI and stir for 1 hour.
- Isolation: Filter the product, wash thoroughly with cold water to remove residual NaOH and NaI, and dry under vacuum at 45°C.

### Stage 3: Amination with Morpholine

Causality Focus: Morpholine is used in a 5-fold volumetric excess, acting as both the nucleophile and the reaction solvent. This eliminates the need for problematic high-boiling solvents like DMF, which are known to decompose at scale and complicate downstream purification<sup>[4][5]</sup>.

- EHS Pre-Check: The displacement of the methylthio group generates methanethiol (MeSH) gas, which is highly toxic and foul-smelling. Mandatory: Route the reactor exhaust through a dual-stage scrubber containing 10% sodium hypochlorite (bleach) to oxidize MeSH to methanesulfonic acid.
- Charging: Charge 1.0 kg of 2-(methylthio)quinazolin-4(3H)-one and 5.0 L of anhydrous morpholine into the reactor.
- Heating: Ramp the internal temperature to 110°C. Self-Validation Check: As the reaction progresses, the suspension will transition into a clear, amber solution. This visual cue indicates the successful formation of the soluble morpholine adduct.
- IPC: After 4 hours, pull a sample for HPLC. Target is <0.5% starting material.
- Crystallization: Cool the reactor slowly (10°C/hour) to 5°C. The target 2-morpholinoquinazolin-4(3H)-one will crystallize heavily.

- Isolation: Filter the product. Wash the filter cake with 2 L of ice-cold ethanol to remove residual morpholine, followed by 2 L of heptane. Dry under vacuum at 60°C.



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Figure 2: Process control workflow for the morpholine amination step.

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